Lipophilicity Advantage: Higher LogP vs. Non-Fluorinated Acetyl Analogue
In medicinal chemistry, increasing lipophilicity within a critical range can improve membrane permeability and oral absorption. The target compound demonstrates a calculated LogP of 0.6357 , whereas the directly comparable non-fluorinated (3S)-1-acetyl-3-methylpiperazine (CAS 612493-89-7) exhibits a significantly lower LogP of -0.28 . This difference of approximately 0.92 log units indicates a roughly 8-fold increase in lipophilicity for the trifluoroacetyl derivative.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.6357 |
| Comparator Or Baseline | (3S)-1-acetyl-3-methylpiperazine (CAS 612493-89-7); LogP = -0.28 |
| Quantified Difference | Δ LogP ≈ +0.92 (approximately 8.3× more lipophilic) |
| Conditions | Calculated LogP values from chemical database entries (Chemsrc); same computational method assumed. |
Why This Matters
For procurement decisions, a higher LogP directly correlates with improved lipid bilayer permeation, making the trifluoroacetyl-protected building block preferable for programs targeting intracellular or CNS-penetrant candidates.
